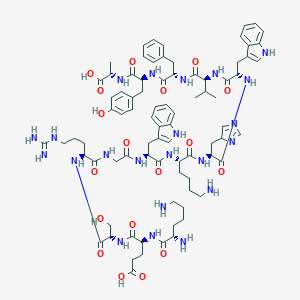

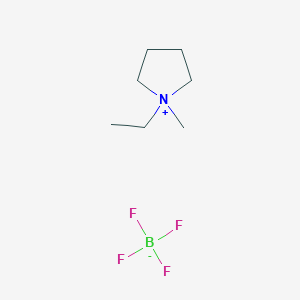

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate

説明

Synthesis Analysis

The synthesis of 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate involves a series of reactions starting from base pyrrolidinium compounds. A notable method includes the microwave-assisted synthesis from 1-methylimidazole, ethyl bromide, and sodium fluoborate, offering high yields in significantly reduced time compared to traditional methods (Tao, 2009).

Molecular Structure Analysis

Investigations into its molecular structure through X-ray scattering and molecular dynamics simulations highlight the impact of the cationic tail structure (linear, branched, or cyclic) on the condensed phase's structure, offering insights into its structural dynamics and potential for varied applications (Kashyap et al., 2013).

Chemical Reactions and Properties

The compound's chemical stability and reaction capabilities are central to its use as an ionic solvent and electrolyte. It exhibits a wide electrochemical window, allowing for its application in various chemical syntheses and electrochemical studies, as demonstrated through voltammetric aspects on compounds like furaldehydes (Shamsipur et al., 2010).

Physical Properties Analysis

The ionic liquid's physical properties, such as viscosity, thermal stability, surface tension, and density, have been studied extensively. These properties are influenced by temperature and provide valuable insights into its application potential in various industries (Shamsipur et al., 2010).

Chemical Properties Analysis

The ionic liquid's thermodynamic stability and reactivity with various anions and cations have been explored, revealing its compatibility and efficiency as an electrolyte in electrochemical applications. Its interactions at the molecular level, including ion-pair formation and hydrogen bonding, are crucial for understanding its chemical behavior and applications (Chengula et al., 2020).

科学的研究の応用

Electrochemical Properties

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate exhibits significant electrochemical stability and wide voltage ranges in electrochemical windows, which is crucial for studies involving compounds such as furaldehydes (Shamsipur et al., 2010). Its application in electrolytes demonstrates its potential in various electrochemical processes.

Molecular Dynamics in Solid-State Ionic Conductors

The compound shows restricted puckering motion in its pyrrolidinium ring even at low temperatures, which is essential for maintaining plasticity and ion mobility in electrochemical materials (Zhu et al., 2014). This property is crucial in understanding ion-conduction mechanisms.

Ion-Pair Geometries and Dynamics

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate demonstrates various dynamic behaviors at different temperatures, which are vital for understanding solid-solid phase transitions in ionic conductors (Chen et al., 2014). These properties are instrumental in the design of new electrochemical materials.

Electrodeposition of Metals

This compound has been utilized in the study of the electrochemical deposition of metals like magnesium, highlighting its role in novel electrodeposition techniques (Cheek et al., 2008).

Ionic Liquid-Assisted Morphology Tuning

The influence of 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate on the morphology and structure of calcium carbonate has been studied, indicating its role in morphology control in various applications (Fernandes et al., 2012).

Conducting and Interfacial Properties in Electrolytes

The addition of this compound in electrolytes has shown to improve ionic conductivity and reduce interface resistance, enhancing the performance of capacitors (Kim et al., 2014).

Capacitance Performance in Ionic Liquid Electrolytes

Its use in ionic liquid electrolytes has been studied to improve the energy density of electrochemical capacitors, showcasing its importance in energy storage technologies (Sillars et al., 2011).

Safety And Hazards

特性

IUPAC Name |

1-ethyl-1-methylpyrrolidin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N.BF4/c1-3-8(2)6-4-5-7-8;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGDCVJRCOKWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1(CCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049206 | |

| Record name | 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate | |

CAS RN |

117947-85-0 | |

| Record name | 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

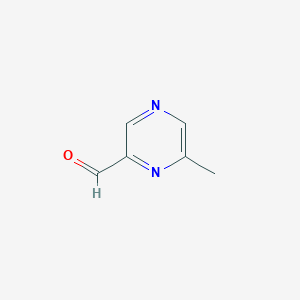

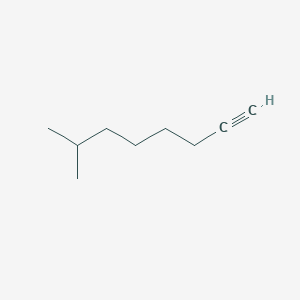

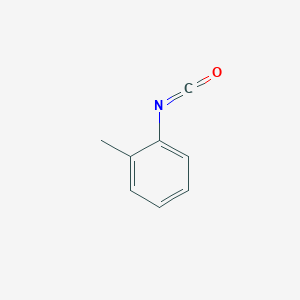

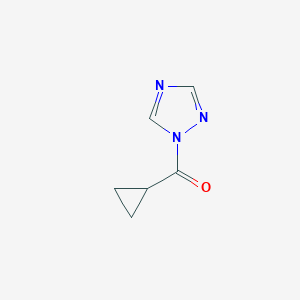

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)

![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)

![3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione](/img/structure/B37818.png)